molecular formula C18H21NO11 B13857629 4-Nitrophenyl-2,3,4-tri-O-acetyl-a-D-glucopyranoside

4-Nitrophenyl-2,3,4-tri-O-acetyl-a-D-glucopyranoside

Cat. No.: B13857629
M. Wt: 427.4 g/mol
InChI Key: XIQABBCQOWAXRN-SFFUCWETSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside typically involves the acetylation of 4-nitrophenyl-α-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine . The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydroxyl groups at positions 2, 3, and 4 of the glucopyranoside ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside can be compared with other similar compounds, such as:

The uniqueness of 4-Nitrophenyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside lies in its specific acetylation pattern, which makes it a valuable tool for studying glycosidase activity and inhibition .

Properties

Molecular Formula

C18H21NO11

Molecular Weight

427.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl] acetate

InChI

InChI=1S/C18H21NO11/c1-9(21)26-15-14(8-20)30-18(17(28-11(3)23)16(15)27-10(2)22)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,20H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1

InChI Key

XIQABBCQOWAXRN-SFFUCWETSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])CO

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2=CC=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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